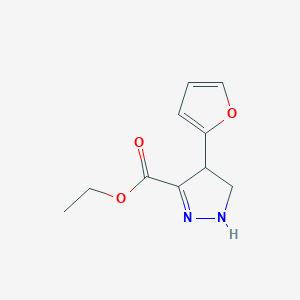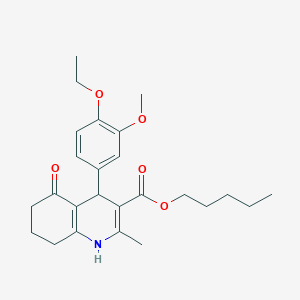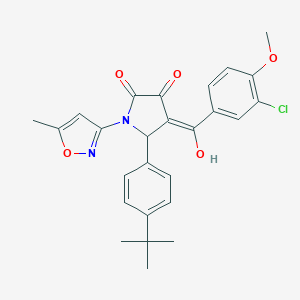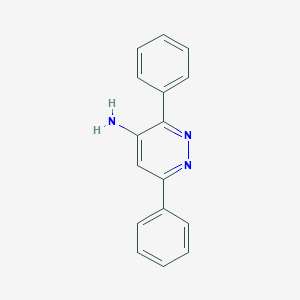![molecular formula C20H16ClN7O2 B265780 8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265780.png)
8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly known as TAT, is a unique organic compound that has shown promising results in scientific research. TAT is a heterocyclic compound that consists of a tricyclic ring system with a nitrogen atom in each ring. This compound's unique structure and properties make it an attractive molecule for scientific research.
Mecanismo De Acción
TAT's mechanism of action is not fully understood, but it is believed to inhibit tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest and ultimately cell death. TAT has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TAT has been shown to have potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. TAT has also been shown to inhibit the growth of multidrug-resistant cancer cells. TAT has been shown to have low toxicity in normal cells, making it an attractive molecule for cancer therapy. TAT has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAT is its unique structure, which makes it an attractive molecule for scientific research. TAT's low toxicity in normal cells is also an advantage, making it a promising molecule for cancer therapy. However, the synthesis of TAT is a complex and multistep process, making it difficult to produce in large quantities. TAT's mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for TAT research. One potential direction is the development of new antitumor agents based on TAT's structure. Another potential direction is the study of TAT's potential use in the treatment of neurodegenerative diseases. TAT's potential use in OLEDs and supramolecular chemistry is also an area of future research. Further studies are needed to fully understand TAT's mechanism of action and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of TAT involves a multistep process that includes the reaction of 2-chlorobenzaldehyde with 4-ethoxyaniline to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The final step involves the cyclization of the amine with the appropriate reagents to form TAT.
Aplicaciones Científicas De Investigación
TAT has been studied extensively for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. TAT has shown promising results in drug discovery, specifically in the development of new antitumor agents. TAT has also been studied for its potential use in organic light-emitting diodes (OLEDs) and as a building block for supramolecular chemistry.
Propiedades
Nombre del producto |
8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
Fórmula molecular |
C20H16ClN7O2 |
Peso molecular |
421.8 g/mol |
Nombre IUPAC |
8-(2-chlorophenyl)-10-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C20H16ClN7O2/c1-2-30-12-9-7-11(8-10-12)16-15-17(19(29)24-23-16)22-20-25-26-27-28(20)18(15)13-5-3-4-6-14(13)21/h3-10,18,26-27H,2H2,1H3 |
Clave InChI |
MLCUZMYLEGSYED-UHFFFAOYSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5Cl |
SMILES |
CCOC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B265698.png)

![(E)-(4-fluorophenyl)[2-(4-methoxyphenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B265708.png)
![N-[4-Acetyl-5-methyl-5-(naphthalene-2-sulfonylmethyl)-4,5-dihydro-[1,3,4]thiadiazol-2-yl]-acetamide](/img/structure/B265710.png)

![(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B265715.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B265720.png)
![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265722.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265724.png)



![3-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B265739.png)
